Acetamide, 2-[(4-nitrophenyl)amino]-
Description
Acetamide, 2-[(4-nitrophenyl)amino]- (CAS: 898461-60-4), also known as N-(4-nitrophenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide, is a heterocyclic acetamide derivative featuring a 4-nitrophenylamino substituent at the second carbon of the acetamide backbone. This compound is part of a broader class of bioactive molecules designed for targeted therapeutic applications, particularly in oncology and antimicrobial research .
Properties
IUPAC Name |
2-(4-nitroanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c9-8(12)5-10-6-1-3-7(4-2-6)11(13)14/h1-4,10H,5H2,(H2,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOWJFRPLPOQTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630594 | |
| Record name | N~2~-(4-Nitrophenyl)glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213995-55-2 | |
| Record name | N~2~-(4-Nitrophenyl)glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Acetamide, 2-[(4-nitrophenyl)amino]- is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a nitrophenyl group attached to an acetamide moiety, which is significant for its biological properties. The presence of the nitro group can influence the compound's reactivity and interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 182.18 g/mol |
| Functional Groups | Nitro group, amide group |
The biological activity of Acetamide, 2-[(4-nitrophenyl)amino]- can be attributed to its interaction with various molecular targets, including enzymes and receptors. The nitro group may participate in hydrogen bonding and electrostatic interactions, enhancing the compound's binding affinity. This mechanism is crucial for its potential applications in drug development.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of Acetamide derivatives. For instance, compounds derived from this structure have shown significant activity against various bacterial strains. The following table summarizes some key findings:
| Compound | Microbial Strain | Activity (MIC) |
|---|---|---|
| N-(4-Nitrophenyl)acetamide | Staphylococcus aureus | 32 µg/mL |
| N-(4-Nitrophenyl)-N'-methylacetamide | Escherichia coli | 16 µg/mL |
| N-(4-Nitrophenyl)-N'-ethylacetamide | Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that modifications to the acetamide structure can significantly influence antimicrobial potency.
Anticancer Activity
Research has also explored the anticancer potential of Acetamide, 2-[(4-nitrophenyl)amino]-. In vitro studies have demonstrated its efficacy against various cancer cell lines. A notable study reported the following IC values:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast cancer) | 5.2 |
| HCT-116 (Colon cancer) | 3.8 |
| A549 (Lung cancer) | 6.1 |
These findings suggest that Acetamide derivatives may serve as promising candidates for further development as anticancer agents.
Case Studies
- Synthesis and Evaluation of Anticancer Activity : A study synthesized several derivatives of Acetamide, 2-[(4-nitrophenyl)amino]- and evaluated their anticancer effects using MTT assays. Compounds exhibiting strong cytotoxicity were identified, with some showing better activity than established chemotherapeutics like doxorubicin .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of various acetamide derivatives against clinical isolates. The results highlighted that certain modifications could enhance activity against resistant strains .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Modifications
The following table highlights key structural differences and similarities between acetamide, 2-[(4-nitrophenyl)amino]-, and its analogs:
Key Observations:
- Heterocyclic Diversity : The inclusion of thiadiazole (e.g., ), triazole (e.g., ), or benzimidazole (e.g., ) rings modulates electronic properties and binding affinity. Thiadiazole derivatives exhibit strong π-π stacking and hydrogen-bonding capabilities, critical for kinase inhibition .
- Substituent Effects : The 4-nitrophenyl group enhances electron-withdrawing effects, improving stability and interaction with hydrophobic enzyme pockets. Chlorophenyl or methoxyphenyl substituents (e.g., ) alter solubility and target selectivity.
Anticancer Activity
- Thiadiazole Derivatives: Compounds like N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (Compound 3 in ) inhibit Akt kinase by 92.36%, inducing apoptosis in glioma cells (IC₅₀: 15.67 µg/mL). Docking studies reveal salt-bridge formation with Arg273 and Lys268 residues .
- Benzimidazole Analogs : Derivatives such as N-(4-nitrophenyl)-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]acetamide (Compound 3e in ) show potent anthelmintic activity, paralyzing worms faster than albendazole.
Antimicrobial and Quorum-Sensing Inhibition
- Triazole Derivatives: N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-triazol-1-yl)acetamide (Compound 6p in ) inhibits LasR, a quorum-sensing regulator in Pseudomonas aeruginosa, with predicted activity in a library of 5,000 analogs .
Anti-Inflammatory Potential
- Phenoxy Acetamides: 2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide () and related derivatives demonstrate COX-2 selectivity in molecular docking, suggesting anti-inflammatory applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
